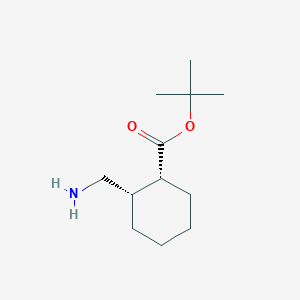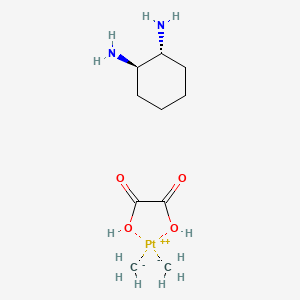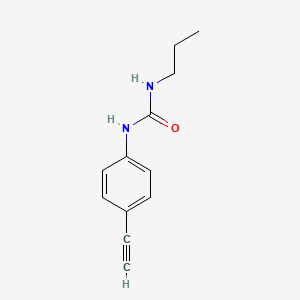
1-(4-Ethynylphenyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethynylphenyl)-3-propylurea is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)-3-propylurea typically involves the Sonogashira coupling reaction, which is a well-known method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general reaction scheme is as follows:
Sonogashira Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethynylphenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
-
Substitution
Reagents: Halogens (e.g., Br₂, Cl₂), Sulfuric acid (H₂SO₄)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), amines (from reduction), and halogenated derivatives (from substitution).
Applications De Recherche Scientifique
1-(4-Ethynylphenyl)-3-propylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-(4-Ethynylphenyl)-3-propylurea involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
1-(4-Ethynylphenyl)-3-propylurea can be compared with similar compounds such as:
1-(4-Ethynylphenyl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group.
1-(4-Ethynylphenyl)-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-(4-Ethynylphenyl)-3-butylurea: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of the ethynyl group and the propylurea moiety, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
IUPAC Name |
1-(4-ethynylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONBXLEYQJQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
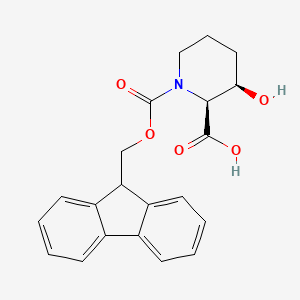
amine](/img/structure/B8056978.png)
![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
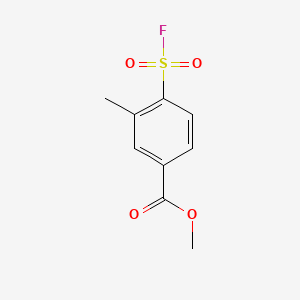
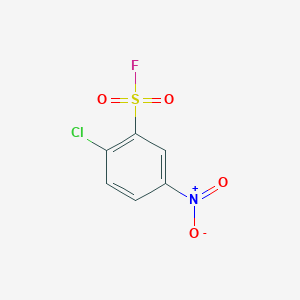
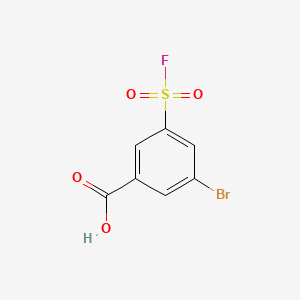
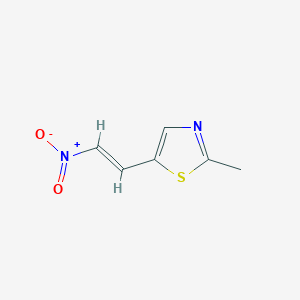
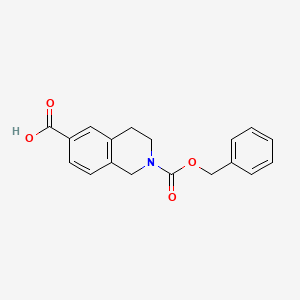
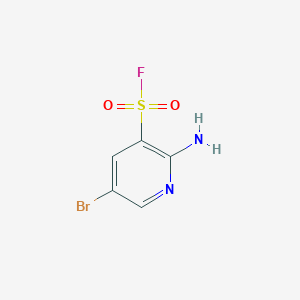
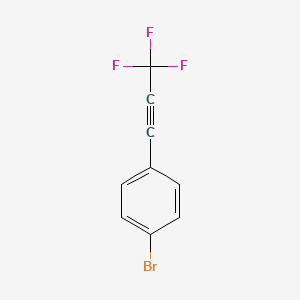

![2,5-Dioxaspiro[3.4]octan-8-one](/img/structure/B8057068.png)
